molecular formula C9H9NO5 B14020899 2-Methoxy-6-methyl-3-nitrobenzoic acid

2-Methoxy-6-methyl-3-nitrobenzoic acid

Cat. No.: B14020899
M. Wt: 211.17 g/mol
InChI Key: KNJMWKOUHVMDIF-UHFFFAOYSA-N
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Description

2-Methoxy-6-methyl-3-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, featuring a methoxy group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-methyl-3-nitrobenzoic acid can be achieved through several methods. One common approach involves the nitration of 2-methoxy-6-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters are optimized for high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-methyl-3-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-6-methyl-3-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-6-methyl-3-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and influence biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.

    3-Methoxy-2-nitrobenzoic acid: Similar structure but with different positions of the methoxy and nitro groups.

    2-Methyl-6-nitrobenzoic acid: Similar structure but lacks the methoxy group

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-methoxy-6-methyl-3-nitrobenzoic acid

InChI

InChI=1S/C9H9NO5/c1-5-3-4-6(10(13)14)8(15-2)7(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

KNJMWKOUHVMDIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

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